2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Compounds with structural similarities to 2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide have been explored for their reactions with amines, phenylhydrazine, and Grignard reagents. These reactions yield a variety of products including o-aroyl benzamides and triaryl methanols, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Fahmy & Aly, 1976).
Fluorinated Compound Synthesis : Research into N-benzoyl β,β-difluoroenamides, closely related to the chemical structure , highlights their application in creating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This demonstrates the compound's potential in synthesizing fluorinated heterocycles, which are of interest in pharmaceutical and agrochemical sectors (Meiresonne et al., 2015).
Anticancer and Antimicrobial Applications
Anticancer Activity : Derivatives of benzamide, similar to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher activity than reference drugs, suggesting the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial Properties : Benzamide derivatives have also been explored for their antimicrobial activities. For instance, new acylthiourea derivatives displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations. This suggests the compound's utility in developing new antimicrobial agents (Limban et al., 2011).
Material Science Applications
- Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and found to display gelation behavior towards ethanol/water and methanol/water mixtures. This indicates the compound's potential in creating supramolecular gels, which have applications in drug delivery systems and material science (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit poly (adp-ribose) polymerase , a key protein involved in DNA repair and programmed cell death.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their function . This inhibition could lead to changes in cellular processes, such as DNA repair and cell death.
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair and cell death due to its potential inhibitory effect on poly (ADP-ribose) polymerase . The downstream effects of this inhibition could include impaired DNA repair and increased cell death, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action would likely include impaired DNA repair and increased cell death in cells where poly (ADP-ribose) polymerase is inhibited . This could potentially make the compound useful in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-benzoyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)20-14-8-5-11-17(20)21(26-27)15-25-23(29)19-13-7-6-12-18(19)22(28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAPYQZTRAVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.